molecular formula C11H14O2 B1532762 (3-((2-Methylallyl)oxy)phenyl)methanol CAS No. 38002-96-9

(3-((2-Methylallyl)oxy)phenyl)methanol

Cat. No.: B1532762
CAS No.: 38002-96-9
M. Wt: 178.23 g/mol
InChI Key: RJOQHHOJBRMRTO-UHFFFAOYSA-N
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Description

(3-((2-Methylallyl)oxy)phenyl)methanol is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is a member of the class of compounds known as phenylmethanols, which are characterized by a phenyl group attached to a methanol moiety. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((2-Methylallyl)oxy)phenyl)methanol typically involves the reaction of 3-hydroxybenzyl alcohol with 3-bromo-2-methylpropene in the presence of a base such as sodium hydroxide. The reaction is carried out in a mixture of methanol and water, and the mixture is heated to reflux for 16 hours. After the reaction is complete, the product is extracted with ethyl acetate and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(3-((2-Methylallyl)oxy)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(3-((2-Methylallyl)oxy)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-((2-Methylallyl)oxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its mechanism of action are still being conducted to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylmethanol: A simpler analog with a phenyl group attached to a methanol moiety.

    (3-Methoxyphenyl)methanol: Similar structure but with a methoxy group instead of the 2-methylallyl group.

    (3-(Allyloxy)phenyl)methanol: Similar structure but with an allyloxy group instead of the 2-methylallyl group.

Uniqueness

(3-((2-Methylallyl)oxy)phenyl)methanol is unique due to the presence of the 2-methylallyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

[3-(2-methylprop-2-enoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-6,12H,1,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOQHHOJBRMRTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651100
Record name {3-[(2-Methylprop-2-en-1-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38002-96-9
Record name {3-[(2-Methylprop-2-en-1-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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